Chemical structure and properties of 5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine
Chemical structure and properties of 5-(1-Benzyl-1h-pyrazol-4-yl)-1h-indazol-3-amine
An In-Depth Technical Guide to 5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, a heterocyclic compound with significant potential in drug discovery and development. Drawing upon established knowledge of pyrazole and indazole derivatives, this document elucidates the molecule's chemical structure, predicts its physicochemical properties, and outlines a plausible synthetic route. Furthermore, it delves into the compound's anticipated biological activity, with a particular focus on its potential as a kinase inhibitor, and provides detailed, field-proven experimental protocols for its characterization and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this novel chemical entity.
Molecular Architecture and Physicochemical Profile
The foundational step in evaluating any potential therapeutic agent is a thorough understanding of its chemical structure and inherent properties. These characteristics govern its behavior in biological systems and influence its suitability as a drug candidate.
Chemical Structure and Identity
5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is a fused heterocyclic system comprising an indazole core linked to a benzyl-substituted pyrazole moiety at the 5-position. The presence of a primary amine at the 3-position of the indazole ring is a key feature, often associated with hinge-binding interactions in kinase inhibition.[1]
Table 1: Chemical Identity of 5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine
| Identifier | Value |
| IUPAC Name | 5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine |
| Molecular Formula | C₁₇H₁₅N₅ |
| Molecular Weight | 289.34 g/mol |
| Canonical SMILES | NC1=NN(C2=CC(\C3=CN(CC4=CC=CC=C4)N=C3)=C(C=C2)C1) |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. While experimental data for this specific molecule is not yet available, we can predict these values based on its structure and data from related compounds. These predictions are crucial for guiding initial experimental design.[2]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability.[3] |
| Aqueous Solubility | Low to moderate | Affects dissolution, absorption, and formulation strategies.[4] |
| pKa (Acid Dissociation Constant) | Basic (amine): 4.0-5.0; Acidic (indazole NH): 9.0-10.0 | Influences ionization state at physiological pH, affecting solubility and target binding.[5] |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Correlates with hydrogen bonding potential and membrane permeability. |
Synthesis and Spectroscopic Characterization
A robust and reproducible synthetic route is paramount for the further investigation of any novel compound. Based on established methodologies for the synthesis of related indazole and pyrazole derivatives, a plausible synthetic pathway is proposed below.[1][6]
Proposed Synthetic Pathway
The synthesis of 5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine can be envisioned through a multi-step process, likely culminating in a Suzuki-Miyaura cross-coupling reaction. This approach offers versatility and generally proceeds with good yields.[1][7]
Caption: Proposed synthesis of the target compound via Suzuki-Miyaura coupling.
Experimental Protocol for Synthesis
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine This intermediate can be synthesized from 5-bromo-2-fluorobenzonitrile by refluxing with hydrazine hydrate.[1]
Step 2: Synthesis of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole This boronic ester can be prepared from 4-bromo-1-benzyl-1H-pyrazole via a Miyaura borylation reaction.
Step 3: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-bromo-1H-indazol-3-amine (1.0 eq), 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine.
Spectroscopic Characterization Workflow
The structural integrity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.[8][9]
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the aromatic protons of the indazole and benzyl groups, the pyrazole protons, the benzylic methylene protons, and the amine protons.
-
¹³C NMR: Signals for all unique carbon atoms in the molecule.
-
HRMS: An exact mass measurement consistent with the molecular formula C₁₇H₁₅N₅.
-
IR: Characteristic absorption bands for N-H stretching (amine and indazole), C-H stretching (aromatic and aliphatic), and C=N/C=C stretching.
Biological Activity and Therapeutic Potential
The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs and clinical candidates targeting protein kinases.[1][10] The 1H-indazole-3-amine motif, in particular, is known to be an effective hinge-binding fragment for kinases.[1]
Hypothesized Mechanism of Action: Kinase Inhibition
Given its structural features, 5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is hypothesized to function as an ATP-competitive kinase inhibitor. The indazole-amine moiety can form key hydrogen bonds with the hinge region of the kinase active site, while the benzyl-pyrazole portion can occupy the adjacent hydrophobic pocket.
Caption: Proposed binding mode of the compound as a kinase inhibitor.
Experimental Protocol for In Vitro Kinase Assay
To validate its kinase inhibitory activity, a robust in vitro assay is essential. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.[11][12]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase, a suitable peptide substrate, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of 5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine (typically from a DMSO stock solution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper or use a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the paper/plate extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Determination of Key Physicochemical Parameters
Accurate experimental determination of physicochemical properties is crucial for lead optimization.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining equilibrium solubility.[13][14]
-
Preparation: Add an excess amount of the solid compound to a known volume of a specific solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a syringe filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Reporting: Report the solubility in units such as mg/mL or µM.
Protocol for pKa and LogP Determination
These parameters can be efficiently determined using automated potentiometric or UV-metric titration methods.[3][5]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). For potentiometric titration, a few milligrams of the solid compound are typically required.
-
Titration: Use an automated titrator (e.g., SiriusT3) to perform a series of titrations with acid and base in the presence of octanol (for LogP determination). The instrument monitors pH changes and/or UV absorbance changes as a function of titrant volume.
-
Data Analysis: The instrument's software analyzes the titration curves to calculate the pKa values and the LogP at different pH values.
Conclusion and Future Directions
5-(1-Benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine represents a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive framework for its synthesis, characterization, and initial biological evaluation. The proposed protocols are based on established and reliable methodologies within the field of drug discovery.
Future work should focus on the successful synthesis and structural confirmation of the molecule. Following this, a broad screening against a panel of kinases is recommended to identify the primary biological targets. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising lead compound.
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